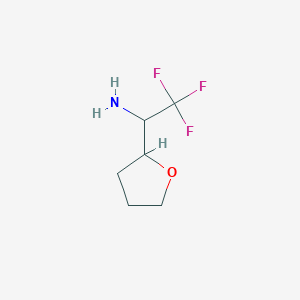
2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1,3-butanedione can be used as the starting material.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl groups at the 1 and 5 positions. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety. Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound has been studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research is ongoing to explore the specific biological effects of this compound.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its structural similarity to other bioactive pyrazole derivatives suggests that it may have potential as a drug candidate for various diseases.
Industry
In industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The propanoic acid moiety may also play a role in the compound’s biological effects by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-2-methylpropanoic acid: Lacks the methyl groups at the 1 and 5 positions.
2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid: Methyl groups at different positions on the pyrazole ring.
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Different carboxylic acid moiety.
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is unique due to the specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(5-10-11(6)4)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
InChI Key |
UFJYAIYQLIESQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
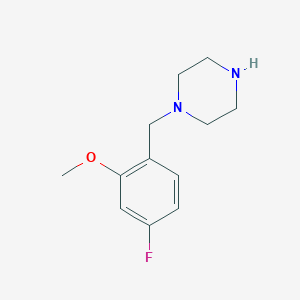
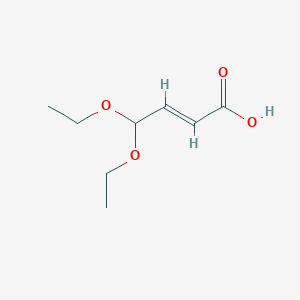
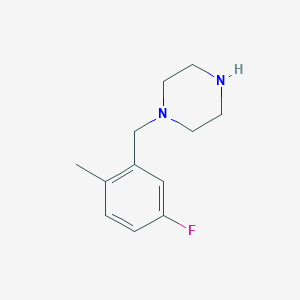
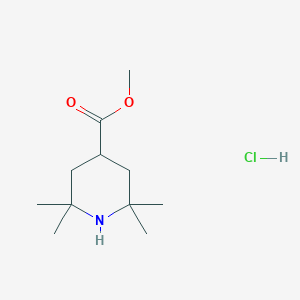
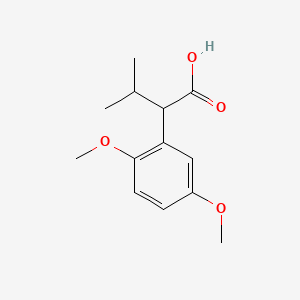

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
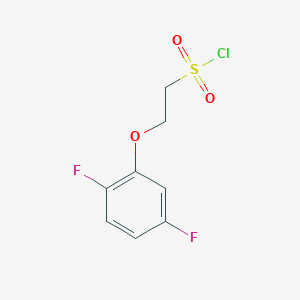
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
